Methyl 2-(2,6-dibromophenyl)acetate

Description

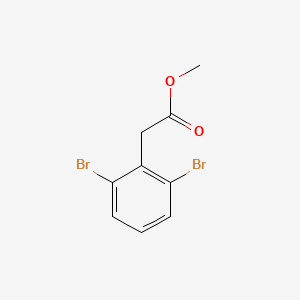

Methyl 2-(2,6-dibromophenyl)acetate is an organobromine compound featuring a methyl ester group attached to a phenylacetic acid backbone substituted with bromine atoms at the 2- and 6-positions of the aromatic ring.

Properties

IUPAC Name |

methyl 2-(2,6-dibromophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHBEBZYLHLOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,6-dibromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding phenylacetic acid derivative.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent can facilitate substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while reduction and oxidation reactions produce the corresponding reduced or oxidized compounds.

Scientific Research Applications

Methyl 2-(2,6-dibromophenyl)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

Material Science: It is utilized in the preparation of advanced materials with unique properties.

Biological Studies: Researchers use this compound to study its effects on various biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dibromophenyl)acetate involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group allows for hydrolysis under physiological conditions, releasing the active phenylacetic acid derivative, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl 2-(2,6-dibromophenyl)acetate with key analogs:

Key Observations:

- Ester vs. Acid: The carboxylic acid derivative (2-(2,6-dibromophenyl)acetic acid) exhibits higher water solubility and acidity due to the free -COOH group, whereas the esters (methyl, ethyl, benzyl) are more lipophilic .

- Alkyl Chain Effects: Ethyl 2-(2,6-dibromophenyl)acetate has a marginally higher molecular weight (321.99 vs. 307.97) and boiling point compared to the methyl analog, though exact data are unavailable .

- Structural Isomerism: 2,6-Dibromobenzyl acetate shares the same molecular formula as the methyl ester but differs in ester positioning (benzyl vs. phenylacetic acid), leading to distinct reactivity in substitution reactions .

Biological Activity

Methyl 2-(2,6-dibromophenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8Br2O2. The presence of two bromine atoms at the 2 and 6 positions on the phenyl ring significantly affects its chemical reactivity and biological activity. The ester functional group allows for hydrolysis under physiological conditions, releasing phenylacetic acid derivatives that may interact with various biological targets.

The biological activity of this compound can be attributed to:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing the compound's binding affinity to biological targets.

- Hydrolysis : The ester group undergoes hydrolysis, releasing active phenylacetic acid derivatives that can interact with enzymes and receptors in biological systems.

- Target Interaction : The compound may modulate specific biological pathways by interacting with enzymes or receptors involved in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that the dibromophenyl moiety enhances its interaction with microbial cell membranes .

Antioxidant Properties

The compound has also been investigated for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions. The antioxidant activity is likely linked to the presence of the dibromophenyl group, which may stabilize radical species .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. For instance:

- α-Amylase and α-Glucosidase : It has shown promising results in inhibiting these enzymes, which are crucial in carbohydrate metabolism. This suggests potential applications in managing diabetes by regulating blood glucose levels .

- Acetylcholinesterase (AChE) : The compound is being explored for its ability to inhibit AChE, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study conducted on several synthesized derivatives of dibromophenylacetates revealed that this compound exhibited superior antimicrobial activity compared to other derivatives tested. It was particularly effective against Staphylococcus aureus and Escherichia coli .Compound Activity Against S. aureus Activity Against E. coli This compound High Moderate Control (Standard Antibiotic) Moderate High -

Antioxidant Activity :

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid. -

Enzyme Inhibition Studies :

A pharmacological evaluation showed that the compound inhibited α-amylase with an IC50 value of 25 µM, suggesting potential for diabetes management through carbohydrate absorption regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.